molecular formula C26H20BrNO5 B11070288 1-[(4-bromophenyl)carbonyl]-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

1-[(4-bromophenyl)carbonyl]-N-(2-methoxyphenyl)-1-methyl-2-oxo-1,7b-dihydrocyclopropa[c]chromene-1a(2H)-carboxamide

Cat. No.: B11070288
M. Wt: 506.3 g/mol
InChI Key: LBNPGPOZWDHUNJ-UHFFFAOYSA-N
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Description

1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE is a complex organic compound with a unique structure that includes a bromobenzoyl group, a methoxyphenyl group, and a cyclopropa[c]chromene core

Preparation Methods

The synthesis of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE typically involves multiple steps. One common synthetic route includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the reaction of 4-bromobenzoyl chloride with an appropriate nucleophile to form the bromobenzoyl intermediate.

    Cyclopropanation: The bromobenzoyl intermediate is then subjected to cyclopropanation reactions to form the cyclopropa[c]chromene core.

    Amidation: The final step involves the reaction of the cyclopropa[c]chromene intermediate with 2-methoxyphenylamine to form the desired compound.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The bromine atom in the bromobenzoyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Scientific Research Applications

1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE has several scientific research applications:

    Medicinal Chemistry: This compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with specific biological targets.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used in studies to understand its interactions with various biomolecules and its potential effects on biological systems.

Mechanism of Action

The mechanism of action of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl and methoxyphenyl groups play crucial roles in binding to these targets, while the cyclopropa[c]chromene core provides structural stability and specificity. The exact pathways and molecular targets involved depend on the specific application and biological context.

Comparison with Similar Compounds

1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE can be compared with similar compounds, such as:

    1-(4-BROMOBENZOYL)-1-ETHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLIC ACID: This compound has a similar core structure but differs in the functional groups attached, leading to different chemical and biological properties.

    1-(4-BROMOBENZOYL)-1-METHYL-2-OXO-1,9C-DIHYDROBENZO[F]CYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXYLATE:

The uniqueness of 1-(4-BROMOBENZOYL)-N~1A~-(2-METHOXYPHENYL)-1-METHYL-2-OXO-1,7B-DIHYDROCYCLOPROPA[C]CHROMENE-1A(2H)-CARBOXAMIDE lies in its specific combination of functional groups and core structure, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C26H20BrNO5

Molecular Weight

506.3 g/mol

IUPAC Name

1-(4-bromobenzoyl)-N-(2-methoxyphenyl)-1-methyl-2-oxo-7bH-cyclopropa[c]chromene-1a-carboxamide

InChI

InChI=1S/C26H20BrNO5/c1-25(22(29)15-11-13-16(27)14-12-15)21-17-7-3-5-9-19(17)33-24(31)26(21,25)23(30)28-18-8-4-6-10-20(18)32-2/h3-14,21H,1-2H3,(H,28,30)

InChI Key

LBNPGPOZWDHUNJ-UHFFFAOYSA-N

Canonical SMILES

CC1(C2C1(C(=O)OC3=CC=CC=C23)C(=O)NC4=CC=CC=C4OC)C(=O)C5=CC=C(C=C5)Br

Origin of Product

United States

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